2-(2,5-Dimethylphenyl)-6-methylbenzoic acid
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Overview
Description
2-(2,5-Dimethylphenyl)-6-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of two methyl groups attached to the phenyl ring and a carboxylic acid group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylbenzoic acid
- 2,6-Dimethylbenzoic acid
- 2,4-Dimethylbenzoic acid
Uniqueness
2-(2,5-Dimethylphenyl)-6-methylbenzoic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, differentiating it from other similar compounds .
Properties
CAS No. |
1261961-02-7 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C16H16O2/c1-10-7-8-11(2)14(9-10)13-6-4-5-12(3)15(13)16(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
DOAOYDMMDPALBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC(=C2C(=O)O)C |
Origin of Product |
United States |
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